![molecular formula C19H22N4O4S B2809894 Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate CAS No. 1234926-07-8](/img/structure/B2809894.png)
Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate
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Overview
Description
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid is a compound that has been studied for its potential antimicrobial activity . It’s a derivative of thiadiazole, a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .
Synthesis Analysis
In a study, a series of 15 new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid were synthesized and evaluated for their in vitro antimicrobial activity . The synthesis involved the use of N-(4-nitrophenyl)acetohydrazonoyl bromide and 1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethan-1-one as starting materials .Molecular Structure Analysis
The molecular structure of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid involves a thiadiazole ring with a methyl group at the 4th position and a carboxylic acid group at the 5th position .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of the derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid include the reaction of 2-[1-[5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid and its derivatives would depend on the specific substituents attached to the thiadiazole ring. For instance, Ethyl-4-methyl-1,2,3-thiadiazole-5-carboxylate has a molecular weight of 172.21 g/mol and a density of 1.265 g/cm³ at 25 °C .Scientific Research Applications
Synthesis and Chemical Properties
- The synthesis of 1,2,3-thiadiazoles, including compounds structurally related to Methyl 4-(((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)carbamoyl)benzoate, involves various methods. For instance, the reaction of phenoxyacetyl chlorides with diazoacetylamides can yield thiadiazoles (Peet & Sunder, 1975). These chemical processes are foundational in understanding the properties and potential applications of the compound .
Biological Activities
Antibacterial and Antifungal Properties :
- Some derivatives of 1,2,3-thiadiazoles have shown promising antibacterial and antifungal activities. For instance, compounds like 4-amino-3-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-5-mercapto-1,2,4-triazoles and 2-amino-5-(1-aryl-5-methyl-1,2,3-triazol-4-yl)-1,3,4-thiadiazoles exhibit significant activity against bacteria like E. coli and fungi (Zhang et al., 2010).
Anticancer Properties :
- The synthesis of 4-thiazolidinone-, pyridine-, and piperazine-based conjugates, including structures similar to the compound , has shown antiproliferative effects on human leukemic cells (Kumar et al., 2014). This suggests potential therapeutic applications in oncology.
Antioxidant, Antitumor, and Antimicrobial Activities :
- Compounds like 4-methyl-N'-(3-alkyl-2r,6c-diarylpiperidin-4-ylidene)-1,2,3-thiadiazole-5-carbohydrazides have shown varied activities against free radicals, human cancer cells, and microbial strains. This indicates their potential as leads in developing anti-tumor and anti-microbial agents (Paulrasu et al., 2014).
Antineoplastic Agents :
- Research into 1,2,3-thiadiazoles as potential antineoplastic agents involves synthesizing novel derivatives and examining their properties. This research is foundational in understanding the potential applications of these compounds in treating cancer (Looker & Wilson, 1965).
Fungicidal Activities :
- Organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates and benzo[1,2,3]thiadiazole-7-carboxylates have demonstrated good growth inhibition against various fungi, indicating potential use in agriculture and plant protection (Wang et al., 2010).
Antimicrobial Activities :
- Novel compounds like 2-((4-(2H-benzo[d][1,2,3]triazol-2-yl)piperidin-1-yl)methyl)-5-substituted-1,3,4-oxadiazoles have been synthesized and shown significant antibacterial and moderate antifungal activities (Vankadari et al., 2013).
Crystallography and Molecular Modeling
- Studies like the crystal structures and Hirshfeld surface analyses of 3,5-diacetyl-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl derivatives provide insights into the molecular structures and intermolecular interactions of compounds related to this compound. Such studies are crucial for understanding the compound's chemical behavior and potential applications (Nizammohideen et al., 2019).
Future Directions
Mechanism of Action
Target of Action
Derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid have shown potential antimicrobial effects, mainly against gram-positive bacteria .
Mode of Action
It’s known that many antimicrobial agents work by inhibiting essential biochemical pathways in the bacterial cell, leading to cell death .
Biochemical Pathways
Many antimicrobial agents interfere with the synthesis of bacterial cell walls, protein synthesis, or dna replication .
Pharmacokinetics
The lipophilicity of similar derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid has been studied, which can influence the compound’s bioavailability .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth, particularly in Gram-positive bacteria. One derivative with a 5-nitro-2-furoyl moiety showed significant bioactivity, with a minimum inhibitory concentration (MIC) of 1.95–15.62 µg/mL and a minimum bactericidal concentration (MBC)/MIC of 1–4 µg/mL .
properties
IUPAC Name |
methyl 4-[[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-12-16(28-22-21-12)18(25)23-9-7-13(8-10-23)11-20-17(24)14-3-5-15(6-4-14)19(26)27-2/h3-6,13H,7-11H2,1-2H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDJRDUUNMLQLJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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